Product packaging for 2-Amino-N-methoxy-N-methylpropanamide(Cat. No.:)

2-Amino-N-methoxy-N-methylpropanamide

Cat. No.: B11922629
M. Wt: 132.16 g/mol
InChI Key: FYYCIUWVKMXBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-N-methoxy-N-methylpropanamide is a chemical compound of interest in synthetic and medicinal chemistry research, primarily for its potential application as a versatile building block. Compounds featuring the N-methoxy-N-methylamide (Weinreb amide) group are highly valuable in organic synthesis, as they are commonly used to control the reactivity of carbonyl compounds, particularly in the synthesis of ketones from organometallic reagents such as Grignard or organolithium reagents. The additional presence of a protected amino group on the molecule further expands its utility, allowing for further functionalization and incorporation into more complex molecular architectures, such as peptidomimetics or other pharmacologically relevant scaffolds. Research into similar 2-amino-propanamide derivatives has shown their application in the design and synthesis of novel compounds for biological evaluation, including the development of modulators for specific protein targets . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B11922629 2-Amino-N-methoxy-N-methylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methoxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-4(6)5(8)7(2)9-3/h4H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYCIUWVKMXBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis of 2-Amino-N-methoxy-N-methylpropanamide and its Stereoisomers

The enantioselective synthesis of this compound is paramount, as different stereoisomers can exhibit varied biological activities.

The synthesis of specific stereoisomers of this compound often begins with chiral precursors. A common approach involves utilizing naturally occurring or synthetically derived chiral amino acids. For instance, L-alanine or D-alanine can serve as the starting material, thereby setting the stereochemistry at the C2 position of the propanamide backbone from the outset.

The formation of the amide bond between a suitable N-protected amino acid and N,O-dimethylhydroxylamine is a crucial step in the synthesis of this compound. This reaction, known as amide coupling, requires the activation of the carboxylic acid group of the amino acid. hepatochem.comresearchgate.net

A variety of coupling reagents have been developed to facilitate this transformation efficiently, minimizing side reactions and preserving the stereochemical integrity of the chiral center. hepatochem.comluxembourg-bio.comrsc.org Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. hepatochem.comluxembourg-bio.com Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HATU are also highly effective. thieme-connect.de

The choice of solvent, temperature, and reaction time are critical parameters that must be optimized to achieve high yields and prevent loss of stereochemical purity. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at reduced temperatures to minimize side reactions.

Interactive Table: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAcronymKey Features
N,N'-DicyclohexylcarbodiimideDCCWidely used, forms an insoluble urea (B33335) byproduct. luxembourg-bio.comyoutube.com
N,N'-DiisopropylcarbodiimideDICSimilar to DCC, but the urea byproduct is more soluble. hepatochem.com
1-HydroxybenzotriazoleHOBtAdditive used with carbodiimides to reduce racemization. luxembourg-bio.com
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPEfficient phosphonium-based coupling reagent.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUHighly effective aminium-based reagent, often used for difficult couplings. thieme-connect.de

Reductive transformations play a crucial role in ensuring the stereochemical purity of the final product. One common strategy involves the reduction of a ketone or imine precursor. For instance, a chiral ketone can be reduced using a stereoselective reducing agent to yield the desired chiral alcohol, which can then be converted to the amino group.

Alternatively, the reductive amination of a prochiral ketone is a powerful method. masterorganicchemistry.com This involves the reaction of the ketone with an amine to form an imine, which is then reduced in situ to the desired amine. masterorganicchemistry.commasterorganicchemistry.com The use of chiral catalysts or reagents during the reduction step can induce a high degree of enantioselectivity. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity. masterorganicchemistry.com

The choice of reducing agent and reaction conditions is critical to achieving high diastereoselectivity and enantioselectivity, thereby ensuring the stereochemical purity of the this compound.

The formation of an imine followed by its reduction is a key strategy for introducing the amino group in propanamide scaffolds. masterorganicchemistry.com This two-step process, often referred to as reductive amination, is a versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.commasterorganicchemistry.com

The initial step involves the condensation of a ketone or aldehyde with a primary amine to form an imine, also known as a Schiff base. lumenlearning.com This reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. lumenlearning.com The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com

Once the imine is formed, it is reduced to the corresponding amine. youtube.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.com The latter is particularly useful as it is less reactive towards ketones and aldehydes, allowing for a one-pot reductive amination process where the imine is reduced as it is formed. masterorganicchemistry.com This method provides a controlled way to synthesize amines and is widely applicable in the synthesis of propanamide derivatives. organic-chemistry.org

Advanced Synthetic Approaches and Process Optimization

To meet the demands of larger-scale production and improve efficiency, advanced synthetic approaches are being explored.

Continuous flow synthesis has emerged as a powerful technology for the scalable and efficient production of chemical compounds, including amino acid derivatives. flinders.edu.auchemistryviews.org This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. flinders.edu.au

In the context of this compound synthesis, a continuous flow setup could involve pumping streams of the N-protected amino acid, the coupling reagent, and N,O-dimethylhydroxylamine through a series of reactors. uzh.ch The reaction conditions, such as temperature and residence time, can be precisely controlled to maximize yield and minimize impurities. thieme-connect.de

Furthermore, in-line purification techniques can be integrated into the flow system to remove byproducts and unreacted starting materials, leading to a continuous stream of the purified product. flinders.edu.au This approach has the potential to significantly streamline the manufacturing process, making it more cost-effective and environmentally friendly. The development of flow-based methods for peptide synthesis demonstrates the feasibility of applying this technology to the formation of amide bonds in a continuous manner. uzh.ch

Chemoselective Purification Techniques for Intermediates

The primary intermediate in the synthesis of this compound is typically an N-protected derivative, such as N-Boc-L-alanine. The purification of this intermediate after its coupling with N,O-dimethylhydroxylamine is crucial to remove unreacted starting materials, coupling agents, and byproducts. Standard laboratory procedures are employed in a chemoselective manner to isolate the desired N-protected Weinreb amide.

A common purification workflow involves an aqueous workup following the reaction. The reaction mixture is often diluted with an organic solvent like ethyl acetate (B1210297) or dichloromethane and washed sequentially with different aqueous solutions. This process leverages the chemical properties of the impurities to separate them from the product.

Acidic Wash: A wash with a mild acidic solution, such as 1 M potassium bisulfate (KHSO₄) or dilute hydrochloric acid, is used to remove any unreacted basic components, like residual amines or basic coupling agent additives. nih.gov

Basic Wash: A subsequent wash with a mild basic solution, such as saturated sodium bicarbonate, neutralizes the excess acid and removes any unreacted acidic starting material (the N-Boc-L-alanine).

Brine Wash: A final wash with a saturated sodium chloride solution (brine) removes the bulk of the dissolved water from the organic layer before drying. nih.gov

Following the extractive workup, the organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure. nih.govorgsyn.org If further purification is required, column chromatography on silica (B1680970) gel is a standard method. nih.govorgsyn.org For solid products, recrystallization from an appropriate solvent system (e.g., diethyl ether/petroleum ether) can be an effective technique for achieving high purity. orgsyn.org In some industrial processes, pH-adjusted extractions are optimized to maximize the isolation of amino-amide intermediates. google.comgoogle.com

Control of Stereochemical Purity in Multi-Step Syntheses

A significant challenge in the synthesis of this compound is the preservation of the stereocenter at the α-carbon of the original L-alanine. The risk of racemization is highest during the activation of the carboxylic acid group for the amide bond formation.

The primary mechanism for this loss of stereochemical integrity involves the formation of a planar 5(4H)-oxazolone intermediate. Activation of the N-protected amino acid's carboxyl group can lead to intramolecular cyclization, where the α-proton becomes acidic and can be easily removed by a base, leading to racemization.

To mitigate this, several strategies are employed:

Choice of Coupling Reagents and Additives: The use of carbodiimide (B86325) coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in the presence of racemization-suppressing additives is standard practice. monash.edu Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more reactive towards the amine and significantly less prone to cyclizing into the problematic oxazolone.

Reaction Temperature: Performing the coupling reaction at low temperatures, typically 0 °C, is critical. Lower temperatures decrease the rate of the competing racemization pathway.

Base Selection: The choice and amount of base used in the reaction are important. A non-nucleophilic base is preferred, and the stoichiometry is carefully controlled to avoid excess base which can promote racemization.

By carefully selecting the coupling reagents, additives, and reaction conditions, the stereochemical purity of the α-carbon can be maintained throughout the synthesis.

General Preparation of N-Methoxy-N-methylamides

N-methoxy-N-methylamides, also known as Weinreb amides, are exceptionally useful intermediates in organic synthesis because they allow for the controlled formation of ketones and aldehydes from organometallic reagents without the common problem of over-addition. mychemblog.comorientjchem.org Several general methods exist for their preparation.

Acylation Reactions with N,O-Dimethylhydroxylamine Hydrochloride

The most prevalent method for synthesizing Weinreb amides is the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgresearchgate.netorientjchem.org This reaction requires the activation of the carboxylic acid, which can be achieved using a wide array of peptide coupling reagents. The general scheme involves mixing the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, a coupling agent, and a base in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

Coupling Agent CategoryExamplesTypical Base
Carbodiimides EDC, DCC, DICHOBt, HOAt, Oxyma
Phosphonium Salts BOP, PyBOP, HATU, HBTUDIPEA, NMM
Uronium/Guanidinium TBTU, HCTUDIPEA, NMM
Other T3P (Propylphosphonic Anhydride), CDMTPyridine, DIPEA

Alternatively, the carboxylic acid can be converted to a more reactive acylating agent, such as an acid chloride (using oxalyl chloride or thionyl chloride) or an anhydride (B1165640), which then reacts readily with N,O-dimethylhydroxylamine. mychemblog.com

Oxidative Amidation and Carbonylation Strategies

More modern approaches to Weinreb amides bypass the use of a carboxylic acid starting material, offering alternative synthetic routes.

Oxidative Amidation: These methods generate the amide directly from an aldehyde. The aldehyde is oxidized in situ in the presence of the amine to form the amide bond. nih.gov One approach involves converting the aldehyde to a reactive intermediate, such as an acyl diazene, which then acylates the N,O-dimethylhydroxylamine. nih.gov Another strategy involves the direct one-pot synthesis from aldehydes using a masked acyl cyanide reagent. organic-chemistry.org

Carbonylative Strategies: Palladium-catalyzed carbonylation reactions provide a powerful method for constructing Weinreb amides from aryl or vinyl halides and triflates. rsc.orgacs.org In these reactions, carbon monoxide (CO) is inserted into the carbon-halide bond, forming a reactive acyl-palladium intermediate, which is then trapped by N,O-dimethylhydroxylamine to yield the final amide. unito.it These methods are highly efficient and can be performed under mild conditions, sometimes using catalysts supported on materials like ZIF-8 for easier recycling. rsc.org

Organometallic Reagent-Mediated Syntheses

While organometallic reagents are famously used to react with Weinreb amides, certain organometallic reagents are also used to prepare them, typically from esters. orientjchem.orgwikipedia.org

From Esters: The direct conversion of esters to Weinreb amides can be sluggish. However, the reaction can be effectively promoted by organoaluminum reagents. Treating an ester or lactone with agents like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) facilitates the amidation with N,O-dimethylhydroxylamine. mychemblog.comwikipedia.org

Activation of the Amine: An alternative strategy involves activating the N,O-dimethylhydroxylamine itself. The hydrochloride salt can be treated with a non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride, to form a reactive magnesium salt. This species then readily reacts with esters to afford the corresponding Weinreb amide in good yield. wikipedia.org

These organometallic-mediated methods provide a valuable alternative to traditional coupling chemistry, especially when starting from ester functionalities.

Chemical Reactivity, Transformation Mechanisms, and Derivatives

Fundamental Reaction Pathways of 2-Amino-N-methoxy-N-methylpropanamide

The reaction pathways of this compound are characteristic of both primary amines and Weinreb amides. These pathways include oxidation, reduction, and substitution reactions.

The oxidation of the N-methoxy-N-methylamide functional group itself is not a commonly reported transformation. However, the primary amino group can potentially undergo oxidation. In a related context, the oxidation of a sulfide (B99878) group in the presence of a Weinreb amide has been demonstrated using reagents like OXONE®, indicating the amide's stability under certain oxidative conditions researchgate.net. The primary focus of Weinreb amide chemistry lies in its utility in acylation and reduction rather than oxidation.

Amides can be fully reduced to their corresponding amines using powerful reducing agents. masterorganicchemistry.com This transformation involves the complete removal of the carbonyl oxygen atom. For this compound, this would yield a diamine.

The typical reagent for this conversion is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com The reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom (coordinated to aluminum) to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product. masterorganicchemistry.com

It is crucial to distinguish this from the partial reduction of Weinreb amides, which are famously used to synthesize aldehydes. wisc.eduwikipedia.org The stability of the metal-chelated tetrahedral intermediate in Weinreb amides prevents over-addition of many reagents, but strong, unhindered reducing agents like LiAlH₄ will typically drive the reaction to the fully reduced amine. chemistrysteps.comstackexchange.com

Table 1: Reduction Reactions of this compound

Reaction TypeReagent(s)Product
Full Reduction to AmineLithium Aluminum Hydride (LiAlH₄)N¹,N²-dimethylpropane-1,2-diamine
Partial Reduction to AldehydeDiisobutylaluminium hydride (DIBAL-H)2-aminopropanal

Nucleophilic Acyl Substitution: The hallmark reaction of the Weinreb amide is its nucleophilic acyl substitution with organometallic reagents to produce ketones. wisc.eduwikipedia.org This method is highly effective because the N-methoxy-N-methylamide forms a stable metal-chelated tetrahedral intermediate that resists the over-addition that plagues reactions with other carboxylic acid derivatives. wisc.eduwikipedia.org When this compound is treated with Grignard or organolithium reagents, the corresponding α-amino ketone is formed after acidic workup. wisc.eduresearchgate.net The primary amino group would likely need to be protected with a suitable group (e.g., Boc, Cbz) before this reaction to prevent it from reacting with the organometallic reagent.

Amides can also undergo hydrolysis, a form of nucleophilic acyl substitution with water, under strong acidic or basic conditions with heating to yield a carboxylic acid or carboxylate, respectively. youtube.com

Electrophilic Substitution: The primary amino group in this compound is nucleophilic and susceptible to attack by electrophiles. This allows for standard amine reactions such as alkylation and acylation, providing a route to N-substituted derivatives.

Mechanism-Based Studies of Amide Reactivity

While the carbonyl carbon of an amide is typically electrophilic, the nitrogen atom can be induced to act as an electrophile under specific conditions, a reversal of its usual reactivity known as "umpolung."

N-methoxy amides are valuable precursors for generating electrophilic nitrogen species. uwaterloo.cauwaterloo.ca This process, known as electrophilic amination, involves the formation of a carbon-nitrogen bond by reacting a nucleophile with an electrophilic nitrogen source. wikipedia.org By activating the N-methoxy amide, it can be converted into a potent electrophile, specifically an N-acyl-N-methoxy nitrenium ion. uwaterloo.caacs.org These reactive intermediates can then participate in inter- and intramolecular substitution reactions, making them useful in the synthesis of nitrogen-containing heterocyclic compounds. acs.orgacs.org

Several mechanisms have been proposed for the generation of electrophilic nitrenium ions from N-methoxy amides.

Activation with Hypervalent Iodine Reagents: One common method involves treating the N-methoxy amide with a hypervalent iodine(III) reagent such as (bis(trifluoroacetoxy)iodo)benzene (PIFA). uwaterloo.ca The proposed mechanism begins with a ligand exchange at the iodine center, followed by the reductive elimination of iodobenzene. This generates a highly electrophilic N-acyl-N-methoxy nitrenium ion, which is stabilized by resonance and can be attacked by a nucleophile. uwaterloo.ca

Activation with Triflic Anhydride (B1165640): Another approach uses trifluoromethanesulfonic (triflic) anhydride (Tf₂O). uwaterloo.cauwaterloo.ca The anhydride activates the amide, facilitating the formation of the electrophilic nitrogen species which can then undergo cyclization or other substitution reactions. uwaterloo.ca

From N-Chloro-N-Methoxy Amides: Historically, N-acyl-N-methoxy nitrenium ions were generated from N-chloro-N-methoxy amides, often using a silver(I) salt to promote the heterolysis of the N-Cl bond. uwaterloo.ca

Base-Induced E2 Elimination: An alternative reactivity mode has been observed under strongly basic and sterically hindered conditions. lookchem.com Instead of nucleophilic attack at the carbonyl, a strong base can deprotonate the methoxy (B1213986) group of the Weinreb amide. This can lead to an E2 elimination, generating formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.netlookchem.com

Table 2: Mechanistic Pathways of N-Methoxy-N-methylamide Reactivity

PathwayActivating Agent / ConditionsKey IntermediateResulting Reaction
Electrophilic AminationPIFA, Tf₂O, Ag⁺ (from N-chloro precursor)N-acyl-N-methoxy nitrenium ion uwaterloo.caacs.orgNucleophilic attack on nitrogen acs.org
Nucleophilic Acyl SubstitutionOrganolithium or Grignard reagentsStable metal-chelated tetrahedral intermediate wisc.eduwikipedia.orgKetone formation wisc.edu
E2 EliminationStrong, sterically hindered base (e.g., LDA)N-methylamide anion and formaldehyde lookchem.comSide-reactions, hydroxymethylation lookchem.com

Structural Modifications and Analog Development

Design and Synthesis of N-Methoxy-N-methylpropanamide Analogues

The core structure of N-methoxy-N-methylamides, commonly known as Weinreb amides, serves as a versatile platform for the development of diverse analogues. researchgate.net The synthesis of these analogues can be achieved through various methods, including the acylation of acid halides, esters, and other activated carboxylic acid derivatives with N,O-dimethylhydroxylamine hydrochloride. researchgate.net

A key strategy in the design of novel analogues involves modifying the substituents on the propanamide backbone. For instance, the introduction of aryl groups can lead to compounds with specific biological activities. nih.gov The synthesis of these aryl N-methoxyamide derivatives often involves multi-step sequences, starting from commercially available building blocks and employing standard coupling and modification reactions. nih.govmdpi.com The design process is frequently guided by the desire to investigate the influence of different substituents on the compound's properties and biological activity. mdpi.com

Influence of Stereochemistry on Derivative Properties

Stereochemistry plays a critical role in determining the biological activity and pharmacokinetic properties of chiral molecules. nih.gov For derivatives of this compound that possess one or more stereocenters, the spatial arrangement of atoms can significantly impact their interaction with biological targets such as receptors and enzymes. nih.gov

Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological profiles. One enantiomer may be biologically active while the other is inactive or even produces undesirable effects. nih.gov This difference arises from the three-dimensional complementarity required for a molecule to bind effectively to its target site. nih.gov Even when enantiomers exhibit similar activity at their primary target, they can differ in their metabolic pathways, rates of excretion, and affinity for other biological molecules. nih.gov

Diversification via N-Quinolylation of Amino Groups

A powerful method for the structural diversification of amino-containing compounds is N-quinolylation. This reaction specifically targets primary amino groups, allowing for the introduction of a quinoline (B57606) moiety. rsc.org A notable advantage of this method is its selectivity for primary amines, even in the presence of other functional groups like secondary amines, amides, and hydroxyl groups. rsc.org

The reaction can be performed under mild, metal-free conditions, making it a green and versatile tool in medicinal chemistry and chemical biology. rsc.org For instance, the N-quinolylation of amino acid derivatives, including amides and esters, proceeds efficiently to yield the corresponding N-quinolylated products. rsc.org The steric environment around the amino group can influence the reaction yield, with more hindered amines reacting more slowly. rsc.org This method offers a straightforward approach to synthesizing a library of derivatives with potentially novel biological activities. rsc.org

Computational and Theoretical Chemistry of 2 Amino N Methoxy N Methylpropanamide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are foundational to determining the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations.

The presence of several single bonds in 2-Amino-N-methoxy-N-methylpropanamide allows for rotation, leading to various conformational isomers, or conformers. A thorough analysis of the potential energy surface (PES) is necessary to identify the most stable conformers and the energy barriers that separate them. This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each point.

For this compound, the crucial dihedral angles include the N-Cα-C(O)-N and Cα-C(O)-N-O bonds. The calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), reveal the relative stabilities of the resulting conformers. researchgate.net Studies on similar N-methoxy-N-methyl-amides have shown that stability is often governed by a balance of steric hindrance and stabilizing electronic interactions, such as hyperconjugation. researchgate.net The analysis typically identifies a few low-energy conformers that are most likely to exist at room temperature.

Table 1: Illustrative Relative Energies of Postulated Conformers of this compound This table presents hypothetical data representative of a typical conformer analysis.

ConformerDihedral Angle (N-Cα-C(O)-N)Dihedral Angle (Cα-C(O)-N-O)Relative Energy (kJ/mol)
Global Minimum-155.0°178.5°0.00
Local Minimum 165.0°175.0°4.5
Local Minimum 2-158.0°-5.0°8.2
Local Minimum 368.0°-8.0°12.7

Beyond stable structures, computational chemistry can map out the pathways of chemical reactions. This involves identifying the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. youtube.com A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. blogspot.comblogspot.com

For this compound, a relevant reaction to study would be its hydrolysis, a fundamental process for amides. The rate-determining step is often the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. nih.govacs.org Computational methods can model this process, calculating the geometry of the transition state and the activation energy barrier. This barrier height is crucial for predicting the reaction rate. Calculations for the hydrolysis of similar amides have shown activation energies in the range of 21-26 kcal/mol. nih.gov

Table 2: Illustrative Energy Profile for the Rate-Determining Step of Amide Hydrolysis This table presents hypothetical data based on known values for similar amide hydrolysis reactions.

SpeciesRelative Free Energy (kcal/mol)Description
Reactants0.0Amide + Hydroxide Ion
Transition State (TS)23.5Structure at the peak of the energy barrier
Tetrahedral Intermediate15.0Product of the nucleophilic attack step

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to explaining its stability, properties, and reactivity. Various computational techniques are used to analyze the electronic structure.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structures. uni-muenchen.de A key feature of NBO analysis is the examination of delocalization effects via second-order perturbation theory. wisc.edu This calculates the stabilization energy, E(2), associated with the donation of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. wisc.edu

In this compound, a significant interaction is the delocalization of the lone pair of the amide nitrogen into the antibonding π* orbital of the carbonyl group (n -> π*C=O). This interaction, characteristic of the amide resonance, imparts partial double-bond character to the C-N bond and is crucial to the planarity and stability of the amide group. nih.gov Other important interactions include hyperconjugation involving σ bonds. The magnitude of the E(2) value indicates the strength of the electronic interaction.

Table 3: Illustrative Second-Order Perturbation Analysis from NBO for the Most Stable Conformer This table presents hypothetical data representative of NBO analysis on an amide.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (Namide)π* (C=O)55.2
LP (Omethoxy (B1213986))σ* (N-O)30.8
LP (Ocarbonyl)σ* (Cα-C)2.5
σ (Cα-H)σ* (Cα-C)4.1
LP (Namino)σ* (Cα-H)5.3

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. yale.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the lone pair of the amino nitrogen, while the LUMO is expected to be the π* antibonding orbital of the carbonyl group.

Table 4: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical data representative of FMO analysis.

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-0.25Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)6.60Indicator of chemical stability and reactivity

The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.com It is an invaluable tool for predicting and interpreting chemical reactivity, particularly electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded to visualize charge distribution:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of positive potential, which are electron-poor (or have exposed nuclei) and susceptible to nucleophilic attack.

Green: Regions of near-zero or neutral potential.

For this compound, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A less intense negative region would be expected around the methoxy oxygen and the amino nitrogen. Conversely, regions of high positive potential (blue) would be located around the hydrogens of the primary amine group (N-H), making them potential sites for hydrogen bonding or interaction with nucleophiles. This visual representation provides a clear and intuitive guide to the molecule's reactive sites. rsc.org

Theoretical Spectroscopic Prediction and Validation

Theoretical spectroscopy is a cornerstone of computational chemistry, enabling the prediction of spectra that can be used to identify and characterize molecules.

The vibrational properties of this compound can be simulated using quantum chemical calculations. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF) are commonly employed. nih.gov These are paired with a basis set, for instance, 6-311++G(d,p), to accurately model the electronic structure and compute the vibrational frequencies. nih.gov

These simulations yield a set of normal modes, each corresponding to a specific vibration of the molecule's atoms, such as stretching, bending, and torsional motions. From these, the infrared (IR) and Raman spectra can be predicted. The IR spectrum is determined by changes in the molecule's dipole moment during vibration, while the Raman spectrum depends on changes in its polarizability. Vibrational Circular Dichroism (VCD) spectra, which provide stereochemical information for chiral molecules, can also be simulated.

The table below illustrates the kind of data that would be generated from a DFT calculation, showing predicted vibrational frequencies for the key functional groups in this compound.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table is a hypothetical representation based on typical values for similar amide compounds.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity
N-H (Amine)Asymmetric Stretch~3450Medium
N-H (Amine)Symmetric Stretch~3350Medium
C-H (Alkyl)Stretch~2950-2990Weak-Medium
C=O (Amide)Stretch~1670Strong
N-H (Amine)Scissoring (Bend)~1600Medium
C-N (Amide)Stretch~1410Medium
N-O (Methoxy)Stretch~1050Strong

A critical step in computational analysis is the correlation of theoretical predictions with experimental data. nih.gov Once the IR and Raman spectra of this compound are recorded experimentally, they can be compared with the simulated spectra.

Typically, theoretical frequencies are systematically higher than experimental ones due to the calculations being performed on a single, isolated molecule in a vacuum (a harmonic approximation). To correct for this, a scaling factor is often applied to the computed frequencies. nih.gov The close agreement between the scaled theoretical frequencies and the experimental peak positions validates the accuracy of the computational model and the assigned vibrational modes. nih.gov This correlation confirms the molecule's structure and provides a detailed understanding of its vibrational dynamics.

Table 2: Illustrative Correlation of Experimental and Scaled Theoretical IR Frequencies This table is a hypothetical example demonstrating the correlation process.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)*Assignment
ν(N-H)335234853355N-H Symmetric Stretch
ν(C=O)166817301666Amide C=O Stretch
δ(N-H)160516651603Amide N-H Bend
ν(C-N)141214651411Amide C-N Stretch
ν(N-O)104810881047N-O Stretch

*Scaled using a hypothetical scaling factor of 0.963, a common practice in DFT calculations.

In Silico Modeling of Biological Interactions

Computational models are invaluable for predicting how a molecule might behave in a biological system, offering insights into its potential as a therapeutic agent or its toxicological profile.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.govjbcpm.com

For this compound, the process would involve generating a 3D model of the molecule and docking it into the active site of a selected protein receptor. Docking algorithms, such as those used in AutoDock Vina, would then calculate the most stable binding poses and estimate the binding free energy, often reported as a docking score in kcal/mol. jbcpm.comniscpr.res.in A more negative score typically indicates a stronger predicted binding affinity. niscpr.res.in The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound This table presents hypothetical docking results against a sample protein target to demonstrate the typical output of such a study.

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Hypothetical Kinase A-6.8ASP 145Hydrogen Bond (with NH2)
LYS 88Hydrogen Bond (with C=O)
VAL 70, ILE 130Hydrophobic Interactions
Hypothetical Protease B-5.9GLY 101Hydrogen Bond (with C=O)
SER 102Hydrogen Bond (with N-methoxy)
ALA 150, LEU 152Hydrophobic Interactions

The physicochemical properties of a potential drug molecule are critical to its success. Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD) between octanol (B41247) and water. These values can be computationally predicted (e.g., as clogP or clogD).

Ligand efficiency (LipE) is a valuable metric in drug design that assesses the quality of a ligand by relating its binding affinity (potency) to its lipophilicity. It is calculated as:

LipE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. A higher LipE is desirable, as it indicates that the compound achieves high potency without excessive lipophilicity, which can lead to poor ADME properties and toxicity. While determining pIC₅₀ requires experimental biological assays, the lipophilicity component can be predicted computationally to guide the selection of promising compounds.

Table 4: Illustrative Predicted Physicochemical and Efficiency Metrics This table provides a hypothetical example of predicted properties for this compound.

ParameterDefinitionPredicted/Hypothetical ValueSignificance
clogP Calculated Logarithm of the Partition Coefficient-0.5Indicates a hydrophilic (water-loving) nature.
clogD (pH 7.4) Calculated Logarithm of the Distribution Coefficient at pH 7.4-1.2Reflects lipophilicity at physiological pH, considering ionization.
pIC₅₀ Negative log of half-maximal inhibitory concentration6.0 (Hypothetical)Represents the compound's potency against a target.
LipE Ligand Efficiency (pIC₅₀ - clogP)6.5 (Hypothetical)A high value suggests an efficient binder with good physicochemical properties.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of "2-Amino-N-methoxy-N-methylpropanamide." Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For "this compound," characteristic signals would include a doublet for the C-methyl protons (CH-CH ₃), a quartet for the alpha-proton (CH -CH₃), and distinct singlets for the N-methyl (N-CH ₃) and N-methoxy (O-CH ₃) protons. The protons of the primary amine (NH ₂) would typically appear as a broad singlet. Due to restricted rotation around the amide C-N bond, a phenomenon common in N-methoxy-N-methylamides (Weinreb amides), the signals for the N-Me and O-Me groups may appear as broad humps or even separate signals for different rotamers at room temperature. niscpr.res.in Variable temperature NMR studies can be employed to investigate this dynamic behavior. niscpr.res.in

Two-dimensional NMR techniques are crucial for definitive assignments. For instance, a COSY (Correlation Spectroscopy) experiment would show correlations between the alpha-proton and the C-methyl protons, confirming their coupling. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals longer-range (2-3 bond) correlations, such as from the N-methyl protons to the carbonyl carbon, which is vital for confirming the amide structure.

To assign the absolute stereochemistry of the chiral center (C-2), NMR methods employing chiral derivatizing agents (CDAs) are often used. By reacting the amine group with a CDA, such as Mosher's acid, a diastereomeric mixture is formed, where the respective enantiomers exhibit distinct NMR chemical shifts, allowing for their differentiation and quantification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
CH ₃-CH¹H1.1 - 1.4DoubletCoupled to the α-proton.
C H-NH₂¹H3.2 - 3.8QuartetCoupled to the methyl protons.
NH¹H1.5 - 3.0Broad SingletChemical shift and broadening are solvent and concentration dependent.
N-CH¹H~3.2Singlet (possibly broad)May show broadening or multiple signals due to restricted C-N bond rotation. niscpr.res.in
O-CH¹H~3.7Singlet (possibly broad)May show broadening or multiple signals due to restricted C-N bond rotation. niscpr.res.in
C =O¹³C170 - 175-Typical chemical shift for an amide carbonyl.
C H-NH₂¹³C48 - 55-Alpha-carbon attached to the amino group.
C H₃-CH¹³C18 - 25-
N-C H₃¹³C~32-Based on data for similar Weinreb amides. niscpr.res.in
O-C H₃¹³C~61-Based on data for similar Weinreb amides. niscpr.res.in

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of "this compound." Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm).

For "this compound," with a molecular formula of C₅H₁₂N₂O₂, the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition, thereby confirming its molecular identity.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₅H₁₂N₂O₂
Theoretical Exact Mass [M+H]⁺133.09720 Da
Theoretical Exact Mass [M+Na]⁺155.07914 Da

HRMS is also invaluable for assessing the purity of a sample. The high resolution allows for the separation and identification of ions from impurities, even those with very similar nominal masses. By analyzing the mass spectrum for any unexpected peaks, one can detect and potentially identify by-products, residual starting materials, or degradation products, thus providing a detailed purity profile of the synthesized compound.

Chromatographic Methods for Separation and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Given that "this compound" is a chiral molecule, possessing one stereocenter at the C-2 position, separating its enantiomers is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, allowing for both the analytical determination of enantiomeric excess (e.e.) and the preparative separation of the individual enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid derivatives like this, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and offer broad enantioselectivity for a vast range of chiral compounds, including those with amide functionalities. phenomenex.com

Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly successful in separating underivatized or N-derivatized amino acids. sigmaaldrich.com They operate in various modes, including reversed-phase, polar organic, and polar ionic, offering great flexibility in method development. sigmaaldrich.com

Ligand Exchange CSPs: These columns contain a chiral ligand (often an amino acid) complexed to a metal ion (e.g., copper) on the stationary phase. They are highly effective for the separation of free amino acids and their simple derivatives.

The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol) in normal-phase mode, or acetonitrile/methanol and aqueous buffers in reversed-phase mode, is optimized to achieve baseline resolution of the enantiomeric peaks. The detector, usually a UV detector, quantifies the amount of each enantiomer, from which the enantiomeric excess can be calculated. This is crucial for applications where the biological activity is specific to one enantiomer.

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and conformational properties of "this compound."

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For "this compound," key vibrational bands are used to confirm its structure.

The most prominent bands include the N-H stretching vibrations of the primary amine, the C-H stretching vibrations of the methyl and methine groups, and the highly characteristic C=O stretching vibration (Amide I band) of the tertiary amide. The position of the Amide I band is sensitive to the molecular conformation and hydrogen bonding. researchgate.net The C-N stretching and N-H bending vibrations (Amide II band region) also provide valuable structural information. Analysis of these bands can offer insights into the conformational preferences of the molecule in the solid state or in solution.

Table 3: Characteristic FT-IR Absorption Bands for this compound (based on N-methoxy-N-methylacetamide analog)

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3400Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amine)1580 - 1650Medium
C-N Stretch1020 - 1250Medium

Note: Data is inferred from the known spectrum of the closely related analog N-methoxy-N-methylacetamide and general IR correlation tables. chemicalbook.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups like C=O and N-H, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations and bonds within the carbon skeleton.

For "this compound," the FT-Raman spectrum would also show the characteristic C-H and C-N stretching vibrations. The amide C=O stretch would be present, though typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for studying samples in aqueous solution, as water is a very weak Raman scatterer, unlike its strong absorption in the infrared region which can obscure other signals. This makes FT-Raman a valuable tool for conformational studies of the molecule in a more biologically relevant environment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile or thermally unstable molecules like amino acid derivatives, chemical derivatization is an essential prerequisite to enhance volatility and thermal stability, thereby enabling GC-MS analysis. thermofisher.comsigmaaldrich.comnih.govnih.gov The profiling of this compound by GC-MS provides critical data on its purity, and its presence in complex mixtures, and yields structural information through characteristic fragmentation patterns.

Detailed research findings indicate that for compounds containing primary amine functionalities, such as the one present in this compound, silylation is a robust and widely adopted derivatization strategy. thermofisher.comsigmaaldrich.com The use of silylating agents, for instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), converts the polar -NH2 group into a less polar N-tert-butyldimethylsilyl (N-tBDMS) derivative. sigmaaldrich.com This process significantly improves the chromatographic behavior of the analyte on common non-polar GC columns, such as those with a 5% phenyl methylpolysiloxane stationary phase, leading to symmetric peak shapes and reproducible retention times. thermofisher.com

Upon elution from the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The high energy of EI causes the resulting molecular ion (M+•) to undergo predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis of tBDMS derivatives of amino acids and related compounds reveals characteristic fragmentation pathways. nih.gov A predominant fragmentation is the loss of a tert-butyl group (a mass of 57 Da), resulting in a highly abundant [M-57]+ ion, which is often the base peak in the spectrum. nih.govresearchgate.net This characteristic loss is a key identifier for tBDMS-derivatized compounds.

The fragmentation pattern of the tBDMS derivative of this compound can be predicted based on these established principles. The molecular ion of the derivatized compound would be subjected to alpha-cleavages and rearrangements, leading to a series of diagnostic fragment ions. By analyzing the mass-to-charge ratio (m/z) and relative abundance of these ions, the structure of the original compound can be confirmed.

The following interactive table summarizes the predicted key fragment ions for the tBDMS derivative of this compound under typical GC-MS (EI) conditions.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure/FormulaDescription of FragmentationRelative Abundance
246[C11H26N2O2Si]+•Molecular Ion (M+•)Low
231[M - CH3]+Loss of a methyl radical from the tBDMS groupModerate
189[M - C4H9]+Loss of a tert-butyl radical from the tBDMS group; a characteristic fragmentHigh (Often Base Peak)
172[C7H14NO2Si]+Cleavage of the amide C-N bond, forming an acylium ionModerate
144[C7H18NSi]+Alpha-cleavage between C-1 and C-2, loss of the Weinreb amide moietyHigh

Information regarding "this compound" is not available in the public domain.

Extensive searches for the chemical compound "this compound" have yielded no specific data related to its biological activity or molecular mechanisms. No research findings, including details on its interaction with enzymes and receptors, specific molecular targets, or in vitro biological efficacy, were found in the public domain.

Consequently, the requested article detailing its ligand binding, modulatory effects, signaling pathways, enzyme inhibition assays, and binding kinetics cannot be generated. There is no available information on fluorescence-based methodologies for IC₅₀ determination or the use of Surface Plasmon Resonance (SPR) techniques for this particular compound.

Biological Activity and Molecular Mechanism Elucidation

In Vitro Biological Efficacy Studies

Enzyme Inhibition Assays and Kinetic Characterization

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions. youtube.com This method allows for the determination of a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govyoutube.com

In a typical ITC experiment, a solution of a ligand is titrated into a sample cell containing a solution of a larger molecule, such as a protein or enzyme. youtube.com The heat released (exothermic) or absorbed (endothermic) is measured by a highly sensitive microcalorimeter. youtube.com Plotting these heat changes against the molar ratio of the ligand to the macromolecule generates a binding isotherm, which can be analyzed to extract the thermodynamic parameters. youtube.com

While no ITC studies have been published for 2-Amino-N-methoxy-N-methylpropanamide, the technique is highly applicable for characterizing its potential interactions with biological targets. For instance, ITC has been successfully used to measure the binding thermodynamics of small molecule inhibitors to membrane proteins, such as carnitine palmitoyltransferase 2 (CPT-2), by solubilizing the protein in detergent micelles. nih.gov Such an approach could be used to quantify the binding of this compound to its putative enzyme or receptor targets, providing crucial insights into the driving forces of the interaction (whether it is enthalpy- or entropy-driven) and guiding further structural optimization. nih.govnih.gov

Antimicrobial Activity Evaluations

Compounds featuring amino and methoxy (B1213986) functionalities have demonstrated notable antimicrobial properties. Although this compound has not been specifically tested, related heterocyclic compounds such as 2-amino-nicotinonitriles and 2-methoxy-nicotinonitriles have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.gov These studies indicate that the presence of amino and methoxy groups can be crucial for antimicrobial efficacy.

For example, certain N-substituted-β-amino acid derivatives have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Similarly, studies on meta-alkoxyphenylcarbamates found that a compound with both a para-fluoro substituent and a meta-methoxy chain was most effective against Escherichia coli. researchgate.net These findings suggest that the combination of an amide core with methoxy and amino groups, as seen in this compound, represents a promising scaffold for the development of new antimicrobial agents.

Compound TypeTarget OrganismActivity (MIC)Reference
N-substituted-β-amino acid derivativeStaphylococcus aureus31.2 µg/mL mdpi.com
meta-alkoxyphenylcarbamate derivativeEscherichia coli195.3 µg/mL researchgate.net
Hydroxytyrosol analoguesStaphylococcus aureus25-50 µg/mL nih.gov

Neuroprotective Potentials and Sigma-1 Receptor Interactions

The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface that is implicated in numerous neurological diseases. frontiersin.orgresearchgate.net Activation of σ1R is broadly neuroprotective, mediating its effects by modulating ion channels, reducing excitotoxicity, regulating cellular bioenergetics, and promoting cell survival signals. frontiersin.orgnih.govmdpi.com

While there is no direct evidence of this compound binding to σ1R, agonists of this receptor have been shown to attenuate neuronal death induced by beta-amyloid protein, a key factor in Alzheimer's disease. nih.gov For example, the neuroprotective action of the σ1R agonist PRE-084 (2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate) was counteracted by the antagonist NE-100 (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)-phenyl]-ethylamine monohydrochloride), a compound which notably contains a methoxy group. nih.gov This suggests that methoxy moieties can be important features for ligand interaction with the sigma-1 receptor. Given its structure, this compound could theoretically interact with σ1R, potentially exerting neuroprotective effects by modulating the receptor's chaperone activity and downstream signaling pathways that protect against neuronal stress and degeneration. nih.govmdpi.com

Inhibition of Key Biological Enzymes (e.g., Histone Deacetylase, Thymidylate Synthase, Phosphatidylinositol 3-kinase gamma)

Histone Deacetylase (HDAC) HDACs are a class of enzymes crucial for gene expression regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov HDAC inhibitors typically consist of a zinc-binding group (ZBG), a linker, and a cap group. turkjps.org Propanamide scaffolds have been incorporated into the linker region of selective HDAC inhibitors. For instance, the thiazolyl-hydroxamate derivative 6u ((E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide) was identified as a potent and selective HDAC6 inhibitor. researchgate.net The presence of methoxy groups on the cap structure of other HDAC inhibitors has also been studied, indicating their role in modulating potency and selectivity. clockss.org The structure of this compound, with its propanamide core, could serve as a linker or be modified to incorporate a ZBG, suggesting its potential as a scaffold for novel HDAC inhibitors.

CompoundTargetIC₅₀Selectivity (HDAC1/HDAC6)Reference
6u ((E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide)HDAC61.9 nM126-fold researchgate.net

Thymidylate Synthase (TS) Thymidylate synthase is a critical enzyme for the de novo synthesis of thymidine, a necessary component of DNA. nih.gov Inhibition of TS is a cornerstone of chemotherapy for various cancers. wikipedia.org Most TS inhibitors are analogues of folate or nucleotides. nih.gov For example, a series of N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates were synthesized and shown to be competitive inhibitors of TS. nih.gov Although the propanamide scaffold is not a common feature of known TS inhibitors, the presence of an amino group suggests a potential point for interaction within the enzyme's active site, warranting further investigation.

Phosphatidylinositol 3-kinase gamma (PI3Kγ) The PI3K family of enzymes, particularly the gamma (γ) isoform, plays a significant role in immune cell signaling and has emerged as a target for treating inflammatory diseases and cancers. nih.gov Several PI3K inhibitors have been developed, some of which feature an amide or propanamide moiety. Notably, GDC-0032 (2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d] nih.govnih.govoxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide) is a potent PI3K inhibitor with a 2-methylpropanamide structure. This indicates that the propanamide scaffold can be accommodated within the PI3K active site and is a viable backbone for the design of new inhibitors targeting this enzyme family.

Translocator Protein (TSPO) Binding Affinity Studies

The 18 kDa translocator protein (TSPO) is a mitochondrial membrane protein that is upregulated under conditions of neuroinflammation, making it a valuable biomarker for brain injury. mdpi.comnih.gov Many high-affinity ligands for TSPO are based on an amide or carboxamide scaffold. The prototypical ligand PK11195 is an isoquinoline (B145761) carboxamide, and its structure highlights the importance of the N-methyl group for binding. nih.govnih.gov

More directly relevant are the N-Methyl-(2-arylquinolin-4-yl)oxypropanamides, which have been developed as potent TSPO ligands. nih.gov These compounds demonstrate that the propanamide structure is a suitable scaffold for achieving high affinity for TSPO. Another potent PET ligand, FEBMP, is a phenylacetamide derivative, further confirming the compatibility of amide-containing structures with the TSPO binding site. researchgate.net Given these precedents, this compound contains the core structural elements—an amide group and N-alkylation—that are favorable for TSPO binding.

CompoundBinding Affinity (K_i or IC₅₀)Reference
PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide)~4 nM nih.gov
(-)-10a (N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide)5.4 nM (rat) nih.gov
FEBMP (2-[5-(4-fluoroethoxy-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)6.6 nM researchgate.net

Investigation of Bradykinin (B550075) B1 Receptor Antagonism

The bradykinin B1 receptor is a G protein-coupled receptor that is typically not present in healthy tissues but is rapidly synthesized in response to tissue injury and inflammation. wikipedia.orgmdpi.com This makes it an attractive target for developing drugs to treat chronic pain and inflammation. nih.gov Structure-activity relationship studies have identified nonpeptide antagonists that feature a propanamide core. Specifically, a series of diaminochroman carboxamides were developed, with compound 38 (3-(4-fluorophenyl)-N-(7-(piperidin-1-ylmethyl)chroman-4-yl)-3-(3-(trifluoromethyl)phenylsulfonamido)propanamide) emerging as a potent antagonist of the human B1 receptor. nih.gov The success of this propanamide-based molecule demonstrates the scaffold's suitability for designing B1 receptor antagonists. The this compound structure could serve as a starting point for developing novel antagonists, where the amino and N-methoxy-N-methyl groups could be modified to optimize interactions with the receptor.

Structure-Activity Relationship (SAR) Studies in Biological Systems

While direct SAR studies on this compound are unavailable, a broader analysis of related structures provides valuable insights. The biological activity of small molecules is highly dependent on the arrangement of functional groups. nih.gov

The Amide/Propanamide Core: As seen across multiple target classes, the propanamide scaffold is a versatile linker or core element. Its flexibility and ability to form hydrogen bonds allow it to be adapted for the binding pockets of diverse proteins, including HDACs, PI3K, TSPO, and bradykinin receptors. researchgate.netnih.gov

The Amino Group: The primary amino group in the 2-position can serve as a key interaction point (a hydrogen bond donor) or as a handle for further chemical modification. In HDAC inhibitors, this position could be part of the "cap" group that interacts with residues on the surface of the enzyme. clockss.org In other contexts, its basicity could be crucial for interacting with acidic residues in a binding pocket.

Stereochemical Influence on Bioactivity

The principles of stereochemistry are fundamental in pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Different stereoisomers of a compound can exhibit varied efficacy, potency, and even entirely different physiological effects. However, in the context of this compound, there is no available research that has isolated and tested its different stereoisomers. As a result, the influence of its chiral center on its biological activity is entirely unknown. Without such studies, it is impossible to determine if one stereoisomer is more active or has a more favorable interaction with biological targets than another.

Impact of Functional Group Modifications on Target Affinity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing invaluable insights into how modifying functional groups on a lead compound affects its affinity for a biological target. For this compound, which possesses an amino group, a methoxy group, and a methyl group on the amide nitrogen, a systematic modification of these functional groups could theoretically be performed to probe its interaction with potential biological targets.

However, a comprehensive search of scientific databases reveals a clear lack of SAR studies for this compound. There is no available data on how alterations, such as the substitution of the amino group or changes to the N-methoxy-N-methylamide moiety, would impact its binding affinity or biological function. This gap in the literature means that the key structural determinants for any potential biological activity of this compound have not been identified.

Applications in Organic Synthesis, Chemical Biology, and Drug Discovery

Utility as a Chiral Building Block

As a chiral building block, the compound serves as a foundational component for constructing stereochemically defined molecules. The inherent chirality, originating from the alanine (B10760859) backbone, can be transferred through multiple synthetic steps to a final target molecule, which is a critical requirement in modern drug development where a single stereoisomer is often responsible for the desired therapeutic effect. The use of N-acyl derivatives of chiral auxiliaries, including equivalents of chiral Weinreb amides, is a recognized strategy for the asymmetric synthesis of enantiopure aldehydes and ketones. rsc.orgrsc.org

The Weinreb amide moiety of 2-Amino-N-methoxy-N-methylpropanamide allows for its conversion into a lithium enolate, which can then participate in highly stereoselective carbon-carbon bond-forming reactions. For instance, the addition of prochiral lithium enolates derived from Weinreb amides to N-sulfinyl imines (sulfinimines) produces syn-α-substituted β-amino Weinreb amides with a high degree of stereocontrol. acs.org These products are themselves versatile chiral intermediates, readily convertible into syn-α-substituted β-amino ketones—complex scaffolds that are difficult to access through other methods due to challenges with regioselectivity. thieme-connect.com

This methodology facilitates a modular assembly of substituents, providing access to a wide range of complex chiral structures. thieme-connect.com This approach has been successfully applied to the total synthesis of natural products, such as the piperidine (B6355638) alkaloid (S)-coniine, demonstrating its practical utility in creating intricate molecular architectures from simple chiral precursors. ox.ac.uk

Table 1: Representative Asymmetric Synthesis Using a Weinreb Amide Enolate acs.orgthieme-connect.com
Weinreb Amide PrecursorElectrophile (N-Sulfinyl Imine)Product (β-Amino Weinreb Amide)YieldDiastereomeric Ratio (d.r.)
N-methoxy-N-methylpropanamide Enolate(S)-N-(Benzylidene)-2-methylpropane-2-sulfinamide(2R,3S)-3-((S)-1,1-dimethylethylsulfinamido)-N-methoxy-N,2-dimethyl-3-phenylpropanamideGood to High>98:2
N-methoxy-N-methylacetamide Enolate(S)-N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide(S)-3-((S)-1,1-dimethylethylsulfinamido)-3-(4-methoxyphenyl)-N-methoxy-N-methylpropanamideGood to High>95:5

Role in Medicinal Chemistry and Lead Compound Generation

In medicinal chemistry, the goal is to design and synthesize molecules with specific biological activities. This compound provides a scaffold that can be readily and diversely functionalized to generate libraries of compounds for screening and lead optimization.

The compound is an ideal starting point for generating novel therapeutic agents. Its derivatives have been explored for various medicinal applications. For example, research into ligands for the translocator protein (TSPO), a target for PET imaging radioligands, has led to the development of N-methyl-aryloxypropanamides. acs.org These molecules, which share the core propanamide structure, have shown high binding affinity and properties suitable for in vivo imaging of neuroinflammation and other pathologies. acs.org In other research, complex derivatives based on N-substituted scaffolds have been synthesized and identified as potent and selective kappa opioid receptor (KOR) agonists, which are of interest as potentially non-addictive analgesics. nih.gov The N-methyl group, in particular, is a common feature in peptide and peptidomimetic drug design, used to fine-tune the biological activity and stability of the molecule. monash.edu

The ability to generate chiral ketones from this compound is directly applicable to the development of enzyme inhibitors and receptor modulators. tandfonline.com Many enzyme inhibitors feature a ketone functionality to interact with active site residues. For instance, derivatives of hydroxamic acids, which can be synthesized using related amide chemistry, are known to be potent inhibitors of matrix metalloproteinases (MMPs), a class of enzymes involved in cancer and inflammation. nih.gov

Furthermore, the compound's derivatives have proven effective as receptor modulators. The aforementioned N-methyl-propanamides developed as high-affinity TSPO ligands are a clear example of receptor modulation. acs.org Similarly, the development of highly selective KOR agonists demonstrates the utility of this chemical framework in creating molecules that can activate specific receptor subtypes while avoiding others, a key strategy for minimizing side effects. nih.gov

Table 2: Binding Affinities of Propanamide-Based Receptor Modulators acs.orgnih.gov
Compound ClassTarget ReceptorExample CompoundBinding Affinity (Ki)
(Aryloxy)propanamideTranslocator Protein (TSPO)N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide0.10 nM (rat)
N-Cyclopropylmethyl-northebaineKappa Opioid Receptor (KOR)Compound 7a3.9 nM

Exploration as Biochemical Probes for Mechanistic Studies

Beyond direct therapeutic use, derivatives of this compound are valuable as biochemical probes to investigate biological processes. The development of high-affinity TSPO ligands for PET imaging is a prime example. acs.org These radiolabeled molecules allow for the non-invasive, real-time visualization and quantification of TSPO expression in the brain, providing crucial insights into the mechanisms of neurological diseases. By providing reliable access to specific, chirally pure molecules, the building block enables precise structure-activity relationship (SAR) studies. These studies are fundamental to understanding how a molecule interacts with its biological target, thereby elucidating the mechanistic basis of drug action and guiding the design of more effective therapeutic agents.

Contributions to Specialty Chemical Production

The unique reactivity profile of this compound and its derivatives extends their utility beyond pharmaceuticals into the realm of specialty chemical production. These are high-value, low-volume chemicals that impart specific functions to a wide range of products, including agrochemicals, polymers, and materials for the electronics industry.

The controlled reactivity of Weinreb amides makes them ideal for the precise construction of complex molecular architectures required for many specialty chemicals. numberanalytics.com This is particularly valuable in the synthesis of agrochemicals, such as fungicides and insecticides, where specific molecular scaffolds are necessary for biological activity. The ability to introduce keto functionalities with high selectivity allows for the efficient assembly of key intermediates in the production of these performance-based chemicals.

As a chiral building block, the enantiopure forms of this compound, such as the (S)-enantiomer, are of significant interest. The demand for enantiomerically pure compounds is growing across the chemical industry, as the stereochemistry of a molecule often dictates its efficacy and safety in biological and material applications. The use of such chiral synthons is crucial for developing new generations of specialty chemicals with improved performance and environmental profiles.

Furthermore, the amino acid backbone of this compound provides a scaffold that can be incorporated into novel polymers. Amino acid-based polymers are gaining attention for their potential biocompatibility and biodegradability, making them suitable for a variety of specialty applications, from advanced drug delivery systems to environmentally friendly plastics and specialty coatings. While direct polymerization of this specific amide is not widely reported, its derivatives can serve as monomers for the creation of functional polymers with tailored properties. The presence of the reactive amine and the potential for further functionalization make it a versatile precursor for new materials. numberanalytics.com

Emerging Research Directions and Future Perspectives

Integration of Advanced Computational and Experimental Methodologies for Deeper Insights

Future research to understand the potential of 2-Amino-N-methoxy-N-methylpropanamide would greatly benefit from a synergistic approach that combines computational modeling with experimental validation. Computational techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's three-dimensional structure, electronic properties, and reactivity. Molecular docking simulations could then be used to screen for potential interactions with a wide array of biological macromolecules, helping to identify putative protein targets.

For instance, quantitative structure-activity relationship (QSAR) studies, which correlate variations in a compound's physicochemical properties with its biological activity, could guide the design of more potent and selective analogs. These computational predictions would then require validation through experimental techniques. X-ray crystallography of the compound bound to a target protein could provide definitive structural information, while techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could quantify the binding affinity and kinetics. This integrated approach would provide a comprehensive understanding of the compound's structure-activity relationships.

Identification of Novel Biological Targets and Pathways for Therapeutic Intervention

A key area of future investigation for this compound lies in the identification of its biological targets and the pathways it may modulate. Given its amino acid-like scaffold, it is plausible that this compound could interact with enzymes involved in amino acid metabolism or signaling pathways that are regulated by amino acid derivatives.

High-throughput screening (HTS) of large compound libraries against a panel of biological targets could reveal potential activities. Furthermore, chemical proteomics approaches, where the compound is used as a "bait" to pull down its interacting proteins from a complex biological sample, could be a powerful tool for target identification. Once a primary target is identified, further studies would be necessary to elucidate the mechanism of action and its downstream effects on cellular pathways. For example, if the compound is found to inhibit a particular kinase, subsequent research would focus on its impact on phosphorylation cascades and cellular processes regulated by that kinase.

Application of Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound and its derivatives presents an opportunity to apply the principles of green chemistry to minimize environmental impact. Traditional methods for amide bond formation often rely on hazardous reagents and solvents. Future synthetic strategies could focus on the development of more sustainable approaches.

This could involve the use of biocatalysts, such as enzymes, which can facilitate amide bond formation under mild, aqueous conditions. The exploration of greener solvents, such as water or ionic liquids, could reduce the reliance on volatile organic compounds. Additionally, principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, would be a key consideration in designing efficient and waste-minimizing synthetic routes. The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, could also contribute to a more environmentally friendly synthesis.

Development of Robust Structure-Guided Drug Design Frameworks

Should this compound be identified as a promising hit compound for a particular biological target, a robust structure-guided drug design (SGDD) framework would be essential for its optimization into a lead candidate. This process begins with obtaining the high-resolution three-dimensional structure of the compound in complex with its target protein, typically through X-ray crystallography or cryo-electron microscopy.

This structural information provides a detailed map of the binding site, revealing key interactions between the compound and the protein. Medicinal chemists can then use this information to design modifications to the compound's structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. For example, a hydrogen bond donor or acceptor could be introduced to form an additional interaction with the protein, or a lipophilic group could be added to improve cell permeability. This iterative cycle of structural determination, computational modeling, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery and would be critical for advancing this compound from a chemical entity to a potential therapeutic agent.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Amino-N-methoxy-N-methylpropanamide?

The synthesis typically involves starting from (R)-2-amino-1-propanol, with sequential functionalization of the amine and amide groups. Key steps include:

  • Methoxy-methylation : Reacting the amine with methoxy-methylating agents under anhydrous conditions.
  • Amide formation : Using acyl chlorides or activated esters in the presence of a base (e.g., triethylamine) to form the N-methoxy-N-methylpropanamide backbone .
  • Optimization : Continuous flow reactors can improve yield (up to 85%) and enantiomeric purity by minimizing side reactions .
StepReagents/ConditionsYield (%)Purity (HPLC)
1(R)-2-amino-1-propanol, methoxy-methyl chloride7092%
2Propionyl chloride, Et₃N, DCM8598%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms the chiral center (R-configuration) using SHELX software for refinement .
  • NMR spectroscopy :
  • ¹H NMR : Distinct peaks for methoxy (δ 3.2–3.4 ppm) and methylamide (δ 2.8–3.0 ppm) groups.
  • ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
    • Mass spectrometry : Molecular ion peak at m/z 132.16 (C₅H₁₂N₂O₂) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .
  • First aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can synthetic yield and enantiomeric purity be optimized?

  • Continuous flow reactors : Reduce reaction time and side products (e.g., racemization) by maintaining precise temperature control .
  • Chiral catalysts : Use (R)-BINOL-derived catalysts to enhance enantioselectivity (>99% ee) .
  • In-line monitoring : Employ FTIR or HPLC to track reaction progress and adjust parameters dynamically.
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°CMinimizes racemization
SolventAnhydrous DCMPrevents hydrolysis
Catalyst loading5 mol%Balances cost/effect

Q. How should contradictions in crystallographic data be resolved?

  • Data validation : Compare multiple datasets (e.g., SHELXL vs. OLEX2 refinements) to identify outliers .
  • Twinned crystals : Use PLATON to detect twinning and apply Hooft parameters for correction .
  • Electron density maps : Analyze residual density (>0.3 eÅ⁻³) to locate disordered solvent or counterions .

Q. What strategies address stereochemical ambiguity in reactions involving this compound?

  • Chiral derivatization : Convert the amine to a diastereomeric complex (e.g., Mosher’s ester) for HPLC separation .
  • Dynamic NMR : Monitor coalescence temperatures to determine enantiomerization barriers .
  • Theoretical modeling : DFT calculations (B3LYP/6-31G*) predict preferred transition states for stereochemical outcomes .

Data Contradiction Analysis

Q. How to reconcile discrepancies between NMR and X-ray data?

  • Case example : If NMR suggests a 90:10 R:S ratio but X-ray shows pure R-configuration:

Sample purity : Check for residual solvents or impurities via TLC or GC-MS .

Crystal packing effects : X-ray may selectively crystallize the R-enantiomer, skewing results .

NMR calibration : Ensure integration accuracy using internal standards (e.g., TMS) .

Methodological Tables

Q. Table 1. Comparative Analysis of Characterization Techniques

TechniqueKey DataLimitationsReference
X-rayAbsolute configurationRequires high-quality crystals
¹H NMRFunctional group identificationOverlapping signals in mixtures
Chiral HPLCEnantiomeric ratioDerivatization required

Q. Table 2. Hazard Mitigation Strategies

RiskMitigation ActionCompliance Standard
Skin irritationNitrile gloves, 0.1 mm thicknessOSHA 29 CFR 1910
Respiratory exposureNIOSH-approved N95 respiratorEN 149:2001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.